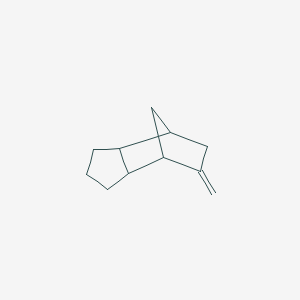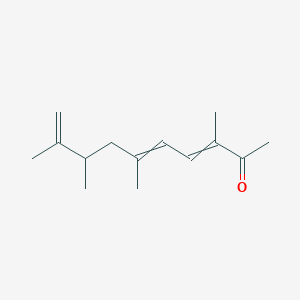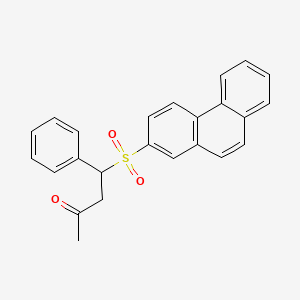![molecular formula C9H9ClN2O4 B14496534 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate CAS No. 63626-98-2](/img/structure/B14496534.png)
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate typically involves the condensation of pyrrole aldehydes with organic acids. One common method is the Knoevenagel condensation, where pyrrole aldehydes react with CH acids under basic conditions to form the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency, can be applied to its production.
化学反应分析
Types of Reactions
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may produce pyrrole-2-methanol.
科学研究应用
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: A similar compound with a ketone functional group.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Another related compound with a methyl group attached to the pyrrole ring.
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile: A compound with a similar structure but different functional groups.
Uniqueness
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it distinct from other pyrrole derivatives, offering unique opportunities for research and application.
属性
CAS 编号 |
63626-98-2 |
|---|---|
分子式 |
C9H9ClN2O4 |
分子量 |
244.63 g/mol |
IUPAC 名称 |
1-(1H-pyrrol-2-ylmethylidene)pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C9H8N2.ClHO4/c1-2-7-11(6-1)8-9-4-3-5-10-9;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI 键 |
WZDMUWFGAVHPCK-UHFFFAOYSA-N |
规范 SMILES |
C1=C[N+](=CC2=CC=CN2)C=C1.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
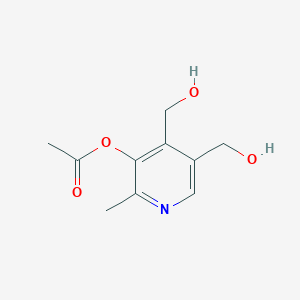
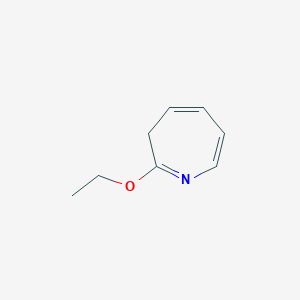
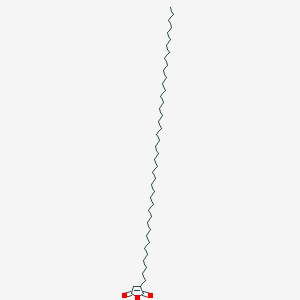
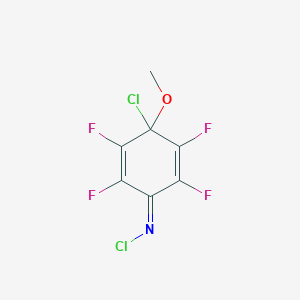
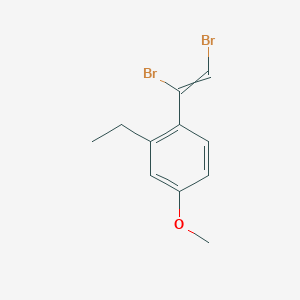
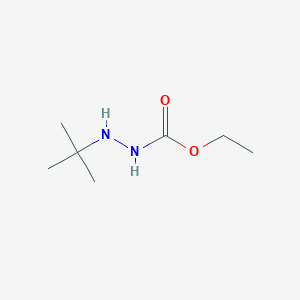
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
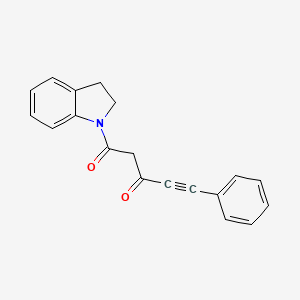
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)

